molecular formula C16H19N3O4S B2487925 2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide CAS No. 2034565-57-4

2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2487925
CAS RN: 2034565-57-4
M. Wt: 349.41
InChI Key: LUGMDLNHBCWCFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves condensation reactions and cycloaddition techniques. A relevant example includes the synthesis of 4-(1,4-diaryl-2H-cyclopent[d]pyridazin-2-yl)benzenesulfonamides through the condensation of cyclopentadienyl-derived γ-diketones and arylhydrazines, yielding products in high yields (Blankenbuehler & Parkin, 2002). This showcases the fundamental chemical reactions underlying the synthesis of complex sulfonamides.

Molecular Structure Analysis

The molecular and supramolecular structures of benzenesulfonamide derivatives provide insights into their chemical behavior. For instance, N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide exhibit varied torsion angles and hydrogen bonding patterns, influencing their supramolecular assemblies (Jacobs, Chan, & O'Connor, 2013). Such analyses are crucial for understanding the physical and chemical properties of these compounds.

Chemical Reactions and Properties

Sulfonamides undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds to synthesize 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones illustrates the reactivity of sulfonamide derivatives under different conditions (Shandala, Ayoub, & Mohammad, 1984).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, including their crystal structures and intermolecular interactions, significantly impact their chemical behavior and potential applications. The crystallographic analysis often reveals the geometrical parameters and non-covalent interactions stabilizing their structures (Lange et al., 1997).

Chemical Properties Analysis

Benzenesulfonamides exhibit a broad range of chemical properties, including inhibition activities against various enzymes. A study on benzenesulfonamides incorporating cyanoacrylamide moieties found them to be potent inhibitors of the metalloenzyme carbonic anhydrase, particularly the isoforms associated with tumors (Alafeefy et al., 2013). These findings underscore the therapeutic potential of sulfonamide derivatives in targeting specific biological pathways.

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : Studies on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown their utility in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides Derivatives : Novel derivatives have shown significant antiproliferative activity against a range of tumor cell lines, highlighting their potential development as new lead anticancer agents (Motavallizadeh et al., 2014).

Enzyme Inhibition for Therapeutic Applications

  • Carbonic Anhydrase Inhibitors : N-substituted benzenesulfonamides have been studied for their role as inhibitors of carbonic anhydrase, an enzyme with significant roles in physiological processes, indicating their potential in developing therapeutic agents (Di Fiore et al., 2011).

Antimicrobial Activity

  • Arylazopyrazole Pyrimidone Compounds : Compounds with benzenesulfonamide moieties have demonstrated antimicrobial activity against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

properties

IUPAC Name

2-methoxy-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-23-14-7-2-3-8-15(14)24(21,22)17-9-10-19-16(20)11-12-5-4-6-13(12)18-19/h2-3,7-8,11,17H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGMDLNHBCWCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCCN2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide

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